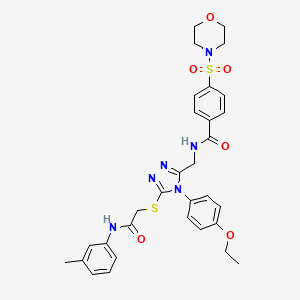
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H34N6O6S2 and its molecular weight is 650.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide, a complex organic compound, is of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Molecular Formula and Characteristics
The molecular formula of the compound is C31H34N6O5S2, with a molecular weight of approximately 634.8 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H34N6O5S2 |
| Molecular Weight | 634.8 g/mol |
| CAS Number | 392683-11-3 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: In Vitro Evaluation
A study evaluated the anticancer activity of several triazole derivatives against breast cancer cell lines (e.g., MCF-7). The IC50 values ranged from 0.73 to 2.38 µM, indicating potent inhibitory effects on cell proliferation . These findings suggest that the triazole structure may enhance the bioactivity of related compounds.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Triazoles have been shown to inhibit key enzymes involved in cancer progression and inflammation.
Enzyme Inhibition
Triazole derivatives can inhibit enzymes such as EGFR tyrosine kinase, which plays a crucial role in cell signaling pathways associated with cancer growth. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Activity
Compounds similar to this compound have also shown promise in anti-inflammatory applications. Research indicates that certain triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammatory responses .
Summary of Research Findings
The biological activity of this compound can be summarized as follows:
| Biological Activity | Findings |
|---|---|
| Anticancer | IC50 values of 0.73–2.38 µM against MCF-7 |
| Mechanism | Inhibition of EGFR tyrosine kinase |
| Anti-inflammatory | Inhibition of COX enzymes |
特性
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O6S2/c1-3-43-26-11-9-25(10-12-26)37-28(34-35-31(37)44-21-29(38)33-24-6-4-5-22(2)19-24)20-32-30(39)23-7-13-27(14-8-23)45(40,41)36-15-17-42-18-16-36/h4-14,19H,3,15-18,20-21H2,1-2H3,(H,32,39)(H,33,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJNEHDKTHVDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














